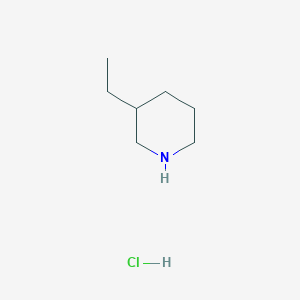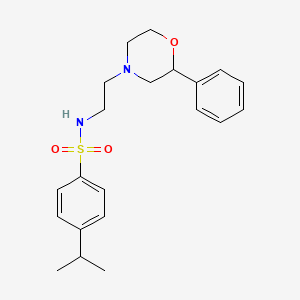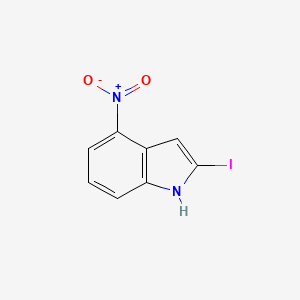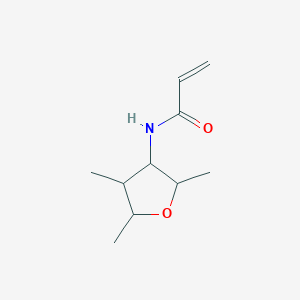
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide, also known as TMOA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been found to have unique properties that make it a valuable tool in the study of various biochemical and physiological processes.
Mecanismo De Acción
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide works by binding to the TRPV1 ion channel and modulating its activity. This results in a decrease in the influx of calcium ions into the cell, which in turn leads to a decrease in the release of neurotransmitters that are involved in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to modulating the activity of the TRPV1 channel, this compound has been found to have antioxidant properties and to inhibit the production of reactive oxygen species. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide is its ability to modulate the activity of the TRPV1 channel, which has implications for the treatment of pain and inflammation. This compound is also relatively easy to synthesize and purify, making it a valuable tool for researchers. However, one limitation of this compound is that it has not yet been extensively studied in vivo, so its potential therapeutic applications are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research on N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide. One area of interest is the study of this compound's effects on other ion channels and receptors. Another area of interest is the development of this compound derivatives with improved pharmacological properties. Additionally, further research is needed to determine the potential therapeutic applications of this compound in vivo.
Métodos De Síntesis
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethyl-3-oxolane with acryloyl chloride. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide has been extensively studied for its potential use in various scientific research applications. One of the primary uses of this compound is in the study of ion channels, specifically the TRPV1 ion channel. This compound has been found to modulate the activity of the TRPV1 channel, which has implications for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
N-(2,4,5-trimethyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-9(12)11-10-6(2)7(3)13-8(10)4/h5-8,10H,1H2,2-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDISIAOEUSLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1NC(=O)C=C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2883961.png)
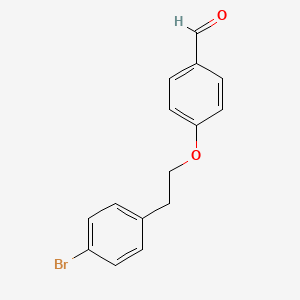
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2883964.png)


![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2883968.png)
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2883974.png)
![4-[1-Methyl-1-(1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B2883975.png)
